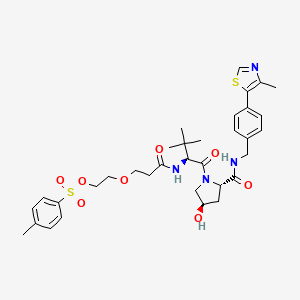
(S, R, S)-AHPC-PEG2-Tos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S, R, S)-AHPC-PEG2-Tos is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique stereochemistry, which involves three chiral centers, making it a subject of study in stereochemistry and chiral synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG2-Tos typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process often starts with the preparation of the AHPC (aryl hydrocarbon receptor-interacting protein) core, followed by the attachment of the PEG2 (polyethylene glycol) linker. The final step involves the tosylation of the compound to introduce the tosyl (Tos) group, which is crucial for its biological activity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize yield and purity while minimizing the production of unwanted stereoisomers. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.
化学反応の分析
Types of Reactions
(S, R, S)-AHPC-PEG2-Tos undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the AHPC core.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of the tosyl group with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic reagents such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
(S, R, S)-AHPC-PEG2-Tos has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly proteins.
Medicine: Investigated for its potential as a therapeutic agent, especially in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
作用機序
The mechanism of action of (S, R, S)-AHPC-PEG2-Tos involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This selective binding is often mediated by the tosyl group, which can form covalent bonds with nucleophilic residues in the target protein.
類似化合物との比較
Similar Compounds
(R, S, R)-AHPC-PEG2-Tos: Differing in stereochemistry, this compound may exhibit different biological activities.
(S, S, S)-AHPC-PEG2-Tos: Another stereoisomer with potentially unique properties.
AHPC-PEG2-Cl: A similar compound where the tosyl group is replaced with a chloride group.
Uniqueness
(S, R, S)-AHPC-PEG2-Tos is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable tool in research, particularly in studies focused on stereochemistry and chiral interactions.
特性
分子式 |
C34H44N4O8S2 |
|---|---|
分子量 |
700.9 g/mol |
IUPAC名 |
2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H44N4O8S2/c1-22-6-12-27(13-7-22)48(43,44)46-17-16-45-15-14-29(40)37-31(34(3,4)5)33(42)38-20-26(39)18-28(38)32(41)35-19-24-8-10-25(11-9-24)30-23(2)36-21-47-30/h6-13,21,26,28,31,39H,14-20H2,1-5H3,(H,35,41)(H,37,40)/t26-,28+,31-/m1/s1 |
InChIキー |
OBJJVZURNLLFKC-PNBNRWGDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
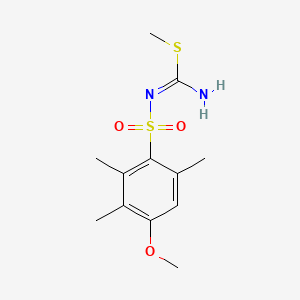
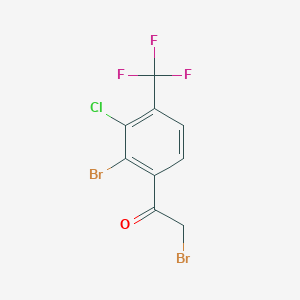

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13723483.png)
![4-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13723492.png)
![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)
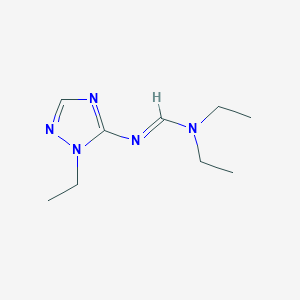
![1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723508.png)
![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)

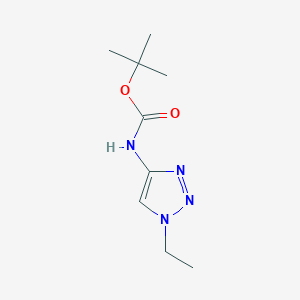
![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
